Methacrylic acid-D6
Overview
Description
Methacrylic acid-D6 is a deuterated form of methacrylic acid, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. Methacrylic acid itself is an organic compound with the formula CH₂=C(CH₃)COOH, known for its role in the production of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrylic acid-D6 can be synthesized through several methods, including:
Deuterium Exchange: This involves the exchange of hydrogen atoms in methacrylic acid with deuterium using deuterated solvents and catalysts.
Deuterated Precursors: Starting from deuterated precursors such as deuterated acetone cyanohydrin, which undergoes hydrolysis and esterification to form this compound.
Industrial Production Methods: The industrial production of methacrylic acid typically involves the acetone cyanohydrin process, where acetone reacts with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid through hydrolysis and esterification .
Chemical Reactions Analysis
Methacrylic acid-D6 undergoes several types of chemical reactions, including:
Oxidation: Methacrylic acid can be oxidized to form methacrylic acid anhydride.
Reduction: Reduction reactions can convert methacrylic acid to its corresponding alcohol.
Substitution: Methacrylic acid reacts with various nucleophiles, such as alcohols and amines, to form esters and amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products:
Esters: Methyl methacrylate, ethyl methacrylate.
Amides: Methacrylamide.
Scientific Research Applications
Methacrylic acid-D6 is widely used in various scientific research fields:
Chemistry: As a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Used in labeling experiments to track metabolic pathways.
Medicine: In the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and copolymers for various applications, including coatings, adhesives, and medical devices
Mechanism of Action
The mechanism of action of methacrylic acid-D6 involves its incorporation into molecular structures, allowing researchers to track and analyze chemical reactions and biological processes. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, enabling precise measurement and analysis of molecular interactions .
Comparison with Similar Compounds
Methacrylic acid-D6 is compared with other similar compounds such as:
Acrylic Acid: Similar in structure but lacks the methyl group present in methacrylic acid.
Methacrylic Acid: The non-deuterated form, commonly used in polymer production.
Methyl Methacrylate: An ester of methacrylic acid, widely used in the production of acrylic plastics
Uniqueness: this compound’s uniqueness lies in its deuterium content, which makes it an invaluable tool in NMR spectroscopy and other isotopic labeling studies
Properties
IUPAC Name |
deuterio 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/i1D2,2D3/hD | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQOIWHTDAKMF-ZFYNMZILSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(=O)O[2H])C([2H])([2H])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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